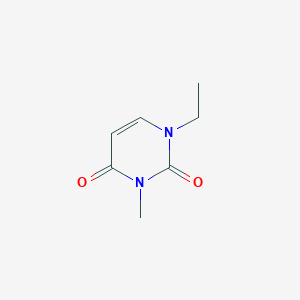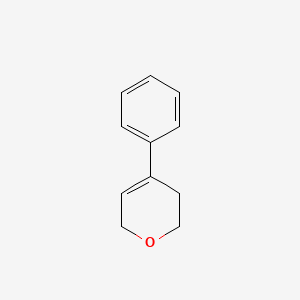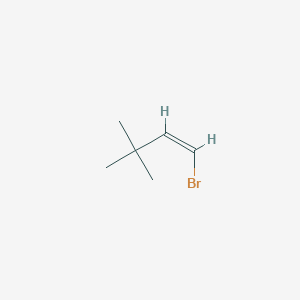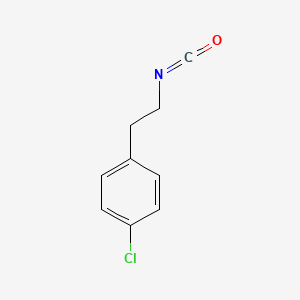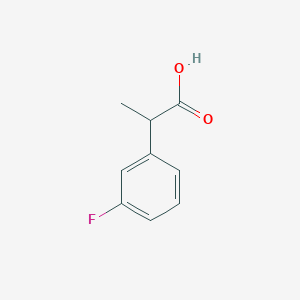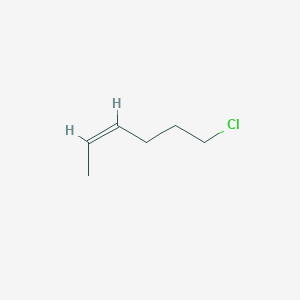
cis-6-Chloro-2-hexene
Overview
Description
cis-6-Chloro-2-hexene: is an organic compound with the molecular formula C6H11Cl. It is a colorless to almost colorless clear liquid with a boiling point of 132°C and a flash point of 27°C . This compound is characterized by the presence of a chlorine atom attached to the sixth carbon of a hexene chain, with the double bond located between the second and third carbons in the cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Chloro-2-hexene can be achieved through various methods. One common approach involves the chlorination of 2-hexene using chlorine gas under controlled conditions to ensure the formation of the cis isomer . Another method involves the use of meta-chloroperoxybenzoic acid (MCPBA) to epoxidize cis-2-hexene, followed by ring opening with hydrochloric acid to introduce the chlorine atom .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes where 2-hexene is reacted with chlorine gas in the presence of a catalyst to ensure high yield and selectivity for the cis isomer .
Chemical Reactions Analysis
Types of Reactions: cis-6-Chloro-2-hexene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using reagents like MCPBA or osmium tetroxide.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 6-chlorohexane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Common Reagents and Conditions:
Oxidation: MCPBA in acetone or osmium tetroxide in aqueous medium with acid or base catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aqueous sodium hydroxide or other nucleophilic reagents.
Major Products Formed:
Epoxides and diols: from oxidation reactions.
6-Chlorohexane: from reduction reactions.
Alcohols: from substitution reactions.
Scientific Research Applications
cis-6-Chloro-2-hexene is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of cis-6-Chloro-2-hexene involves its reactivity with various nucleophiles and electrophiles. The double bond in the molecule acts as a nucleophilic site, while the chlorine atom can participate in electrophilic substitution reactions . The compound can form cyclic intermediates during oxidation reactions, which can further react to form diols or other products .
Comparison with Similar Compounds
cis-2-Hexene: Similar structure but lacks the chlorine atom, making it less reactive in substitution reactions.
trans-6-Chloro-2-hexene: The trans isomer of the compound, which has different physical properties and reactivity due to the different spatial arrangement of atoms.
1,2-Dichloroethene: Another halogenated alkene with different reactivity and applications.
Uniqueness: cis-6-Chloro-2-hexene is unique due to its specific configuration and the presence of both a double bond and a chlorine atom, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(Z)-6-chlorohex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHDJTNQXRYLLN-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62614-70-4 | |
| Record name | cis-6-Chloro-2-hexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)

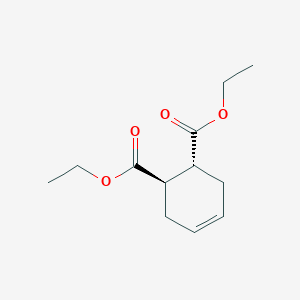
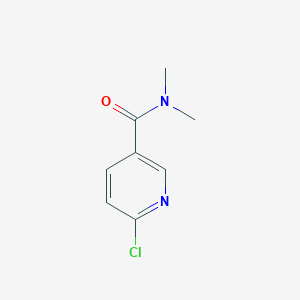

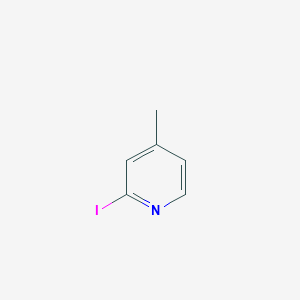
![[1,1'-Biphenyl]-2-sulfonamide](/img/structure/B1367006.png)
